Product packaging for Cipepofol(Cat. No.:CAS No. 1637741-58-2)

Cipepofol

Cat. No.: B607983
CAS No.: 1637741-58-2
M. Wt: 204.31 g/mol
InChI Key: BMEARIQHWSVDBS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cipepofol (Ciprofol, HSK3486; CAS 1637741-58-2) is a novel 2,6-disubstituted phenol derivative developed by Sichuan Haisco Pharmaceutical as a GABAA receptor agonist and positive allosteric modulator . Structurally derived from propofol, it incorporates a cyclopropyl group into the 2,6-side chain to enhance lipophilicity and introduces chiral centers to reduce adverse effects while retaining sedative efficacy . Its molecular formula is C14H20O (molecular weight: 204.31 g/mol), with a LogP of 4.4, indicating superior lipid solubility compared to propofol .

This compound activates the Sirtuin1 (Sirt1)/Nrf2 pathway, offering cardioprotective effects by mitigating oxidative stress, inflammation, and apoptosis in myocardial infarction models . Clinically, it is used for induction and maintenance of general anesthesia and sedation, with orphan drug designation for rare conditions . Approved in China in 2020, it is under investigation for pediatric use and ICU sedation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B607983 Cipepofol CAS No. 1637741-58-2

Properties

CAS No.

1637741-58-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1

InChI Key

BMEARIQHWSVDBS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HSK3486;  HSK-3486;  HSK 3486.

Origin of Product

United States

Preparation Methods

Claisen Rearrangement for Skeletal Reorganization

The initial step entails a Claisen rearrangement of 2-isopropylphenol (1) under acidic conditions to yield 4-isopropyl-2-methylphenol (2) . This transformation reorganizes the phenolic skeleton, establishing the para-isopropyl group critical for subsequent cyclopropanation. The reaction is typically conducted in dimethylformamide (DMF) at 150–160°C for 12–16 hours, achieving conversions exceeding 90%.

Simmons–Smith Cyclopropanation for Ring Formation

Chiral Resolution and Stereochemical Purity

Carbamate Formation for Enantiomer Separation

The racemic cyclopropane product (3) undergoes derivatization with (S)-1-phenylethyl isocyanate to form diastereomeric carbamates (4a/4b) . Crystallization from n-heptane selectively isolates the desired (R)-enantiomer carbamate (4a) with >99% diastereomeric excess. This step capitalizes on the differential solubility of diastereomers, achieving 85–90% recovery of the target isomer.

Hydrolysis to Regenerate Chiral Phenol

Basic hydrolysis of carbamate 4a using aqueous sodium hydroxide in tetrahydrofuran (THF) at 60°C liberates the enantiomerically pure (R)-2-(1-cyclopropylethyl)-6-isopropylphenol (5) . The reaction completes within 4–6 hours, yielding 95–98% of the chiral intermediate with 99.5% enantiomeric excess.

Final Purification and Process Intensification

Wiped-Film Distillation for High Purity

The crude product undergoes wiped-film distillation under reduced pressure (0.1–0.5 mmHg) at 180–200°C to remove residual solvents and high-boiling impurities. This continuous purification method achieves final product purity >99.5% while maintaining stereochemical integrity.

Overall Yield and Process Efficiency

The integrated five-step process delivers this compound in 14% overall yield from 2-isopropylphenol, as summarized in Table 1. Notably, the absence of column chromatography enhances scalability and reduces production costs.

Table 1: Summary of this compound Synthesis Steps and Yields

StepTransformationKey Reagents/ConditionsYield (%)
1Claisen rearrangementDMF, 150°C, 16 h92
2Simmons–Smith cyclopropanationCH₂I₂, Et₂Zn, CH₂Cl₂, 0°C78
3Carbamate formation/crystallization(S)-1-phenylethyl isocyanate, heptane87
4HydrolysisNaOH, THF/H₂O, 60°C96
5Wiped-film distillation0.2 mmHg, 190°C94
Total 14

Data adapted from large-scale production trials.

Comparative Analysis of Synthetic Methodologies

Advantages Over Propofol Manufacturing

While propofol synthesis relies on Friedel-Crafts alkylation of p-hydroxybenzoic acid followed by decarboxylation, this compound’s route incorporates stereoselective cyclopropanation. The Simmons–Smith reaction introduces conformational rigidity that enhances GABA receptor binding affinity, justifying the additional synthetic complexity.

Solvent and Reagent Optimization

Early development phases identified DMF as optimal for the Claisen rearrangement due to its high boiling point and solubility characteristics. Substitution with alternative solvents like N-methylpyrrolidone (NMP) reduced yields by 15–20%, as evidenced by process screening studies.

Industrial Scale-Up Challenges and Solutions

Thermal Management in Exothermic Steps

The cyclopropanation’s exothermic nature necessitated jacketed reactors with precise coolant control during kilogram-scale production. Implementing a semi-batch addition protocol for diiodomethane maintained reaction temperatures within ±2°C of target values, suppressing byproduct formation.

Continuous Processing Integration

Pilot plants demonstrated the feasibility of coupling wiped-film distillation with continuous crystallization units, achieving throughputs of 5–7 kg/day. This integrated approach reduced intermediate handling losses by 12% compared to batch operations.

Quality Control and Analytical Characterization

Chiral Purity Assessment

Enantiomeric excess is monitored via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase composition (n-hexane/isopropanol 95:5 v/v) achieves baseline separation of (R)- and (S)-enantiomers within 15 minutes.

Impurity Profiling

GC-MS analysis identifies residual solvents (DMF, THF) below ICH Q3C limits (<500 ppm). Process-related impurities, including unreacted carbamate intermediates, are controlled to <0.1% through optimized crystallization conditions .

Chemical Reactions Analysis

Metabolic Reactions

Cipepofol undergoes glucuronidation , a Phase II metabolic process, primarily mediated by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This reaction conjugates glucuronic acid to the phenolic hydroxyl group of this compound, forming a water-soluble glucuronide metabolite for renal excretion .

Key Features:

  • Reaction Type : Conjugation (glucuronidation)

  • Enzyme Involved : UDP-glucuronosyltransferase (UGT1A9 isoform predominant)

  • Metabolite : this compound-glucuronide

  • Excretion Pathway : Renal elimination (>90%)

Mechanistic Insight :
The phenolic –OH group of this compound reacts with activated UDP-glucuronic acid, forming an ether bond (Figure 1). This process enhances solubility, facilitating rapid clearance .

Metabolic Pathway Enzyme Metabolite Excretion Route
GlucuronidationUGT1A9This compound-glucuronideRenal

Mechanism of Action (Biochemical Interaction)

This compound potentiates GABA<sub>A</sub> receptor activity by binding to the β-subunit, enhancing chloride ion influx and neuronal hyperpolarization . While not a direct chemical reaction, this interaction is critical for its sedative-hypnotic effects.

Structural Determinants:

  • 2,6-Diisopropylphenol Core : Similar to propofol but with a (R)-1-cyclopropylethyl group at C2, increasing steric hindrance and potency .

  • Stereoselectivity : The (R)-enantiomer exhibits 4–6× higher GABA<sub>A</sub> affinity than propofol due to optimized hydrophobic interactions .

Chemical Stability and Degradation

  • Oxidation : Under strong oxidative conditions, the phenolic ring may form quinone derivatives.

  • Photodegradation : Alkylphenols often undergo UV-induced radical reactions, though no studies confirm this for this compound.

Stability in Formulation:

  • This compound is formulated as an oil-in-water emulsion (similar to propofol) to prevent degradation .

  • No reported incompatibilities with common IV fluids, though long-term stability studies are pending .

Synthetic Routes

While detailed synthesis protocols are proprietary, this compound’s structure suggests key steps:

  • Friedel-Crafts Alkylation : Introduction of the cyclopropylethyl group to resorcinol.

  • Stereoselective Synthesis : Chiral resolution to isolate the (R)-enantiomer .

  • Purification : Chromatographic techniques to ensure >99% enantiomeric excess .

Scientific Research Applications

Sedation in Medical Procedures

Cipepofol has been evaluated extensively in clinical trials for its use as a sedative agent. A significant phase III multicenter randomized trial demonstrated its effectiveness in outpatient gynecological procedures.

  • Study Overview : The trial involved 135 women aged 18-65, comparing this compound (0.4 mg/kg induction, 0.2 mg/kg maintenance) with propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance). Both groups achieved a 100% success rate in sedation without needing remedial anesthetics.
  • Key Findings :
    • This compound required slightly more time for successful induction and recovery compared to propofol.
    • Patients receiving this compound reported significantly lower incidences of treatment-emergent adverse events (34.4% vs. 79.5%) and injection pain (6.7% vs. 61.4%) compared to those receiving propofol .

Cardioprotection

This compound exhibits cardioprotective properties, particularly in models of myocardial infarction induced by isoproterenol.

  • Mechanism of Action : this compound acts as a positive allosteric modulator of GABA A receptors, promoting central nervous system inhibition while also activating the sirtuin1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
  • Experimental Evidence :
    • In vitro studies showed that this compound reduced markers of myocardial injury (CK-MB, LDH) and apoptosis in cardiomyocytes exposed to isoproterenol.
    • In vivo experiments with mice demonstrated that pre-treatment with this compound significantly attenuated myocardial damage and inflammation following isoproterenol administration .

Neuroprotection

Research indicates potential neuroprotective effects of this compound, suggesting its utility beyond sedation.

  • Neuroprotective Mechanisms : Similar to propofol, this compound may provide neuroprotection through modulation of GABA A receptors, which can help mitigate neuronal injury during hypoxic or ischemic events.
  • Clinical Implications : The sedative's favorable side effect profile positions it as a candidate for use in neuroanesthesia and critical care settings where minimizing neurological damage is paramount .

Comparative Efficacy with Propofol

A comparative analysis between this compound and propofol reveals several advantages:

AspectThis compoundPropofol
Success Rate100%100%
Time to InductionLonger by ~2 secondsBaseline
Time to RecoveryLonger by ~2.3 minutesBaseline
Adverse EventsLower incidence (34.4%)Higher incidence (79.5%)
Injection PainLower incidence (6.7%)Higher incidence (61.4%)

This table summarizes key findings from clinical trials comparing the two agents, highlighting this compound's lower adverse event rates and patient satisfaction levels .

Comparison with Similar Compounds

Propofol (2,6-Diisopropylphenol)

Propofol, a widely used anesthetic, shares a phenolic core with Cipepofol but lacks cyclopropyl modifications. Key differences include:

Parameter This compound Propofol
Structure 2,6-disubstituted phenol with cyclopropyl group 2,6-diisopropylphenol
Molecular Weight 204.31 g/mol 178.27 g/mol
LogP 4.4 ~3.8
Mechanism GABAA agonist; Sirt1/Nrf2 activation GABAA agonist
Induction Dose 0.5–0.6 mg/kg (IV) 1.5–2.5 mg/kg (IV)
Maintenance Rate 1.2–1.4 mg/kg/h 4–12 mg/kg/h
Key Advantages Reduced injection pain, cardioprotection Rapid onset, short recovery

Clinical Efficacy

  • Non-Inferiority to Propofol: In a phase III trial (NCT04958746), this compound demonstrated non-inferiority to propofol for sedation during outpatient gynecological procedures (success rate: 92.5% vs. 90.1%) .
  • Pediatric Use : A 2025 study in patients aged 2–17 years reported effective anesthesia induction (0.5–0.6 mg/kg) and maintenance (1.2–1.4 mg/kg/h) with stable plasma concentrations across age groups .

Pharmacokinetics

This compound exhibits age-dependent pharmacokinetics:

  • Adults : Rapid distribution (t1/2α: 2–4 min) and metabolism via hepatic glucuronidation .
  • Pediatrics : Plasma concentrations remain consistent across age groups (2–17 years), supporting weight-based dosing .

Propofol, by comparison, has a shorter context-sensitive half-time but higher variability in pediatric populations .

Biological Activity

Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.

This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:

  • Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.
  • Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:

  • Phase I : Rapid distribution with a half-life of 2-10 minutes.
  • Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.
  • Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .

This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.

Comparative Studies

Several studies have compared this compound to propofol regarding efficacy and safety:

  • A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .
  • In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .

Case Study 2: Oncological Procedures

A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .

Q & A

Q. What are the foundational safety protocols for handling Cipepofol in laboratory settings?

this compound’s safety data sheet indicates it is for research use only, with no established carcinogenic or reproductive toxicity classifications . However, its full toxicological profile remains unassessed. Researchers should:

  • Use PPE (gloves, lab coats, goggles) and work in fume hoods.
  • Follow OSHA guidelines for unclassified substances, including spill containment and waste disposal protocols .
  • Design pilot studies to establish acute toxicity thresholds (e.g., LD50 in animal models) before scaling experiments.

Q. How can researchers structure a preliminary study to evaluate this compound’s pharmacokinetic properties?

Apply the PICOT framework to define:

  • P opulation: Animal models (e.g., rodents) or in vitro cell lines.
  • I ntervention: Administer this compound at varying doses (e.g., 1–10 mg/kg).
  • C omparison: Control groups receiving saline or a comparator anesthetic (e.g., propofol).
  • O utcome: Plasma concentration curves, half-life, metabolite identification via HPLC/MS.
  • T ime: Acute (0–24 hrs) vs. subchronic (7–14 days) exposure .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across dose groups.
  • For toxicity data, Kaplan-Meier survival analysis or logistic regression can assess mortality rates .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolic pathways be resolved?

Discrepancies may arise from interspecies variability or assay sensitivity. To address this:

  • Perform cross-species comparisons (e.g., human hepatocytes vs. murine models) using stable isotope tracers.
  • Validate metabolite identification with orthogonal techniques (e.g., NMR alongside LC-MS).
  • Conduct systematic reviews to synthesize existing data, applying tools like GRADE for evidence quality assessment .

Q. What experimental designs optimize the assessment of this compound’s neurotoxicity in chronic exposure models?

  • Longitudinal cohort study : Administer this compound to rodents over 6–12 months, with endpoints including histopathology (e.g., hippocampal neuron counts) and behavioral assays (e.g., Morris water maze).
  • Mechanistic analysis : Use RNA sequencing to identify dysregulated pathways (e.g., apoptosis, oxidative stress) and validate via CRISPR knockouts .

Q. How can researchers address the lack of carcinogenicity data for this compound?

  • Two-year bioassay : Expose transgenic rodent models (e.g., Tg.rasH2) to this compound, monitoring tumor incidence and histopathology.
  • In vitro genotoxicity screening : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human cell lines .

Methodological Frameworks for this compound Research

Q. Which frameworks guide hypothesis-driven research on this compound’s mechanism of action?

  • PEO Framework :
  • P opulation: Neuronal cell lines (e.g., SH-SY5Y).
  • E xposure: this compound at IC50 concentrations.
  • O utcome: Electrophysiological changes (patch-clamp recordings) or protein expression (Western blot for GABAA receptors).
    • FINER Criteria : Ensure questions are F easible (e.g., access to analytical tools), I nteresting (novel mechanisms), N ovel (understudied in literature), E thical (animal welfare compliance), R elevant (therapeutic potential) .

Q. How should researchers design replication studies to validate this compound’s efficacy in anesthesia?

  • Multi-center collaboration : Standardize protocols across labs (e.g., dosing, outcome measures).
  • Pre-registration : Publish hypotheses and methods on platforms like Open Science Framework to reduce bias.
  • Meta-analysis : Pool data from independent studies to calculate effect sizes and heterogeneity (I² statistic) .

Data Analysis and Interpretation

Q. What strategies mitigate confounding variables in this compound’s in vivo studies?

  • Randomization : Assign animals to treatment/control groups using stratified random sampling.
  • Blinding : Use double-blind protocols for data collection and analysis.
  • Covariate adjustment : Include variables like age, weight, and baseline health in regression models .

Q. How can machine learning enhance this compound research?

  • Train predictive models on pharmacokinetic data to optimize dosing regimens.
  • Apply clustering algorithms (e.g., k-means) to identify subpopulations with atypical metabolic responses.
  • Use natural language processing (NLP) to mine literature for overlooked interactions (e.g., drug-enzyme associations) .

Tables for Methodological Reference

FrameworkApplication to this compound ResearchExample Metrics
PICOT Dose-response efficacy in rodentsEC50, AUC0-24, survival rate
FINER Novelty assessment of neurotoxicity studiesCitation impact, gap analysis in PubMed
PEO Mechanistic studies in cell linesIC50, fold-change in receptor expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipepofol
Reactant of Route 2
Cipepofol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.